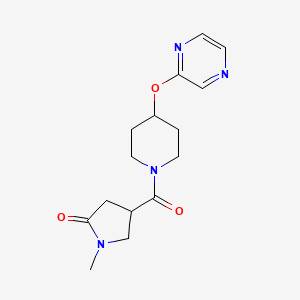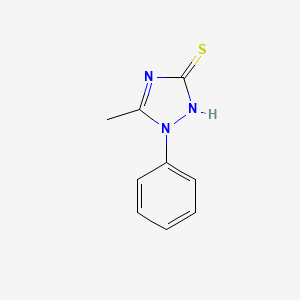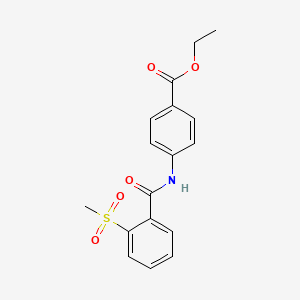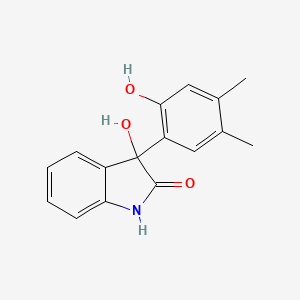![molecular formula C8H4F3NO B2445001 [4-(トリフルオロメチル)フェニル]シアネート CAS No. 1188446-85-6](/img/structure/B2445001.png)
[4-(トリフルオロメチル)フェニル]シアネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Trifluoromethyl)phenyl] cyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanate group
科学的研究の応用
[4-(Trifluoromethyl)phenyl] cyanate has a wide range of applications in scientific research:
作用機序
Target of Action
“[4-(Trifluoromethyl)phenyl] cyanate” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are often used in pharmaceuticals and agrochemicals due to their ability to form stable, strong bonds .
Mode of Action
The cyanate group in “[4-(Trifluoromethyl)phenyl] cyanate” is a functional group with the formula -N=C=O. Isocyanates, which contain this group, are known to react with compounds containing alcohol (OH) or amine (NH2) groups .
Biochemical Pathways
Organofluorine compounds are often involved in modifying the properties of bioactive compounds, potentially affecting a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of “[4-(Trifluoromethyl)phenyl] cyanate” would depend on its specific targets and mode of action. As mentioned, isocyanates typically react with alcohol or amine groups, which could lead to a variety of effects depending on the specific context .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)phenyl] cyanate typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with suitable reagents under controlled conditions. One common method is the reaction of 4-(trifluoromethyl)phenyl isocyanate with potassium cyanate in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of [4-(Trifluoromethyl)phenyl] cyanate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
[4-(Trifluoromethyl)phenyl] cyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions with [4-(Trifluoromethyl)phenyl] cyanate include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of organic solvents, mild temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving [4-(Trifluoromethyl)phenyl] cyanate depend on the specific reagents and conditions used. For example, reaction with amines can yield ureas, while reaction with alcohols can produce carbamates .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a cyanate group.
4-(Trifluoromethyl)phenylhydrazine: Contains a hydrazine group and is used in different synthetic applications.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group and is used in the synthesis of various organic compounds.
Uniqueness
[4-(Trifluoromethyl)phenyl] cyanate is unique due to the presence of both the trifluoromethyl and cyanate groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields.
特性
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)13-5-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYPQIYMWDTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2444922.png)




![1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2444932.png)

![5-ethyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2444936.png)

![N,N'-((3aR,4S,7R,7aS)-5-(benzamidomethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2444940.png)

